molecular formula C9H18N2 B1429939 3-Ethyl-3,9-diazabicyclo[4.2.1]nonane CAS No. 1376047-26-5

3-Ethyl-3,9-diazabicyclo[4.2.1]nonane

Cat. No. B1429939
CAS RN: 1376047-26-5
M. Wt: 154.25 g/mol
InChI Key: LIWDBILSDMYGHH-UHFFFAOYSA-N
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Description

“3-Ethyl-3,9-diazabicyclo[4.2.1]nonane” is a chemical compound . It’s a derivative of the “3,9-diazabicyclo[4.2.1]nonane” family .


Synthesis Analysis

The synthesis of “3-Ethyl-3,9-diazabicyclo[4.2.1]nonane” can be achieved through a three-component [3+2] cycloaddition followed by reduction and lactamization . This process has been developed as a one-pot methodology for diastereoselective synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold .

properties

IUPAC Name

3-ethyl-3,9-diazabicyclo[4.2.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-11-6-5-8-3-4-9(7-11)10-8/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWDBILSDMYGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2CCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-3,9-diazabicyclo[4.2.1]nonane
Reactant of Route 2
3-Ethyl-3,9-diazabicyclo[4.2.1]nonane
Reactant of Route 3
3-Ethyl-3,9-diazabicyclo[4.2.1]nonane
Reactant of Route 4
3-Ethyl-3,9-diazabicyclo[4.2.1]nonane
Reactant of Route 5
3-Ethyl-3,9-diazabicyclo[4.2.1]nonane
Reactant of Route 6
3-Ethyl-3,9-diazabicyclo[4.2.1]nonane

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